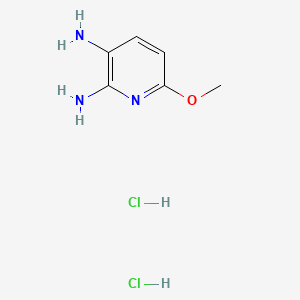

N'-aminopyrazine-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

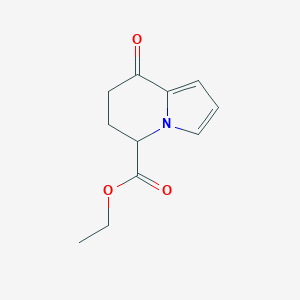

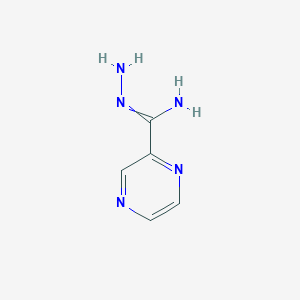

N'-aminopyrazine-2-carboximidamide is a chemical compound related to a class of pyrazine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antimycobacterial agents. The pyrazine core is a common motif in pharmaceuticals and agrochemicals, and modifications to this core structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N'-aminopyrazine-2-carboximidamides involves iodination of 2-aminopyrazines, followed by trifluoromethylation and condensation under Cu catalysis . Another approach for synthesizing N-substituted 6-amino-5-cyanopyrazine-2-carboxamides includes nucleophilic substitution with various non-aromatic amines . Additionally, an improved synthesis method for 3-aminopyrazine-2-carboxylic acid has been reported, starting from pyrazine-2,3-dicarboxylic acid and proceeding through a three-step process .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, such as N'-aminopyridine-2-carboximidamide, is characterized by intermolecular hydrogen bonding interactions. These interactions can lead to the formation of two-dimensional networks or chains in the crystal structure, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions, forming complexes with different metals. For example, complexes of 3-aminopyrazine-2-carboxylic acid with metals like VO2+, Pd(II), W(VI), and UO2 2+ have been synthesized and characterized . These complexes are of interest due to their potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity parameters Log P and ClogP of 5-amino-N-phenylpyrazine-2-carboxamides have been calculated, which are important for understanding their biological activity and pharmacokinetic properties . The antimycobacterial properties of these compounds have been evaluated, with some showing activity against Mycobacterium tuberculosis comparable to pyrazinamide . However, the antifungal and antibacterial activities of these compounds are generally weak or non-existent .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Structural Stability

The compound 3-Aminopyrazine-2-carboxylic acid , closely related to N′-aminopyrazine-2-carboximidamide, demonstrates a robust network of intra- and intermolecular hydrogen bonds. This structural attribute is believed to contribute to the stability of its molecular structure, suggesting that similar compounds might also exhibit significant stability and potential for forming stable molecular assemblies (Dobson & Gerkin, 1996).

Bioavailability and Pharmacological Profiles

Compounds based on 2-aminopyridines and thiophene-2- carboximidamides , structurally similar to N′-aminopyrazine-2-carboximidamide, have been extensively studied due to their role in inhibiting neuronal nitric oxide synthase, a target for treating neurodegenerative diseases and stroke. Despite the potency and selectivity of these compounds, challenges in bioavailability have been noted, leading to efforts to improve their therapeutic potential through various structural modifications (Huang & Silverman, 2013).

Structural Modification and Supramolecular Assembly

The structural landscape of 2-aminopyrazines has been explored through co-crystallizations with carboxylic acids, revealing that the charge on hydrogen-bond acceptor sites can be modulated to influence the supramolecular assembly of these compounds. This insight into the binding preference and the driving forces for assembly could be crucial for designing compounds with desired structural and functional properties (Aakeröy et al., 2012).

Functionalization and Derivative Formation

Research on 2-Aminopyrazine derivatives has led to the development of various functionalized compounds, such as pteridin-4-ones and mercaptopteridines, through methods like heating with ortho esters or acid anhydrides and ring-closure reactions. These synthetic strategies, along with the evaluation of 1H N.m.r. and i.r. spectra, are fundamental for understanding the chemical behavior and potential applications of these derivatives in various fields (Albert, 1979).

Wirkmechanismus

Target of Action

N’-aminopyrazine-2-carboximidamide primarily targets the Prolyl-tRNA synthetase (ProRS) . ProRS is an enzyme that plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. This process is essential for the accurate translation of genetic information into proteins.

Mode of Action

N’-aminopyrazine-2-carboximidamide interacts with its target, ProRS, by mimicking the interactions of the adenine core . This interaction inhibits the function of ProRS, thereby disrupting protein synthesis within the cell .

Biochemical Pathways

The inhibition of ProRS affects the protein synthesis pathway, leading to a disruption in the production of essential proteins. This disruption can lead to a variety of downstream effects, including impaired cell growth and function, ultimately leading to cell death .

Result of Action

The molecular effect of N’-aminopyrazine-2-carboximidamide’s action is the inhibition of ProRS, which leads to disrupted protein synthesis . On a cellular level, this disruption can lead to impaired cell function and growth, ultimately leading to cell death .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18107-03-4 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)